molecular formula C16H12F4O B1327624 3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone CAS No. 898767-38-9

3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone

Cat. No. B1327624
M. Wt: 296.26 g/mol
InChI Key: GTHNBBFCIMECSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of fluorine or trifluoromethyl groups into organic molecules. For instance, the synthesis of a novel fluorinated aromatic diamine monomer is described, which involves the coupling of a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . This process could be analogous to the synthesis of "3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone," suggesting that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms or trifluoromethyl groups, which can significantly influence the molecule's electronic properties and conformation. For example, the crystal structure of a fluorinated compound shows that the presence of fluorine atoms can lead to different orientations of phenyl groups to optimize intermolecular interactions . This implies that "3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone" may also exhibit unique structural features due to its fluorinated moieties.

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing effects of fluorine. The synthesis of polyimides from fluorinated diamines and the preparation of poly(arylene ether)s from bisfluoro monomers demonstrate the reactivity of such compounds in forming polymers. These reactions could be relevant to understanding the reactivity of "3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone" in polymer synthesis or other applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are heavily influenced by the presence of fluorine atoms. For instance, fluorinated polyimides exhibit good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . Similarly, poly(arylene ether)s based on fluorinated monomers show high thermal stability and solubility in organic solvents . These properties suggest that "3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone" may also possess desirable physical and chemical properties for applications in materials science.

Scientific Research Applications

Synthesis and Characterization in Polymer Science

  • Poly(arylene ether) Synthesis : Novel poly(arylene ether)s were synthesized using bisfluoro monomers, which include compounds structurally similar to 3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone. These polymers demonstrate high thermal stability and are soluble in various organic solvents, making them suitable for applications requiring robust materials (Salunke, Ghosh, & Banerjee, 2007).

  • Optical Applications : The synthesis of poly(arylene ether)s containing multi-substituted pentaphenylene moiety, again similar to the structure of interest, showed applications in optical transparent materials. These polymers have no absorption in the visible light spectrum and maintain high thermal stability (Liaw, Huang, Huang, Chang, & Han, 2007).

Applications in Medicinal Chemistry

  • Antiandrogen Activity : In medicinal chemistry, related compounds, specifically derivatives of 2-hydroxypropionanilides, have been investigated for their antiandrogen activity. This research is significant for the development of treatments for androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Applications in Organocatalysis

  • Catalytic Fluoromethylation : Research into the catalytic fluoromethylation of carbon-carbon multiple bonds has utilized trifluoromethyl groups, as seen in the compound of interest. This application is vital in the synthesis of structurally complex pharmaceuticals and agrochemicals (Koike & Akita, 2016).

  • Synthesis of Fluorinated Polyimides : Fluorinated polyimides with high optical transparency and low dielectric constants have been synthesized using multifluoromethyl-substituted aromatic diamines. These materials are significant for applications in optoelectronics and insulation materials (Tao, Yang, Liu, Fan, & Yang, 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Fluorinated compounds can sometimes produce hazardous byproducts when they decompose .

Future Directions

Future research could focus on fully characterizing this compound, including its synthesis, reactivity, and potential applications. It could also be interesting to study its interactions with various biological targets .

properties

IUPAC Name

3-(3-fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F4O/c17-12-5-3-4-11(10-12)8-9-15(21)13-6-1-2-7-14(13)16(18,19)20/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHNBBFCIMECSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644540
Record name 3-(3-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-2'-trifluoromethylpropiophenone

CAS RN

898767-38-9
Record name 3-(3-Fluorophenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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